REACTION_SMILES
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[C:23]([OH:24])(=[O:25])[CH3:26].[CH2:14]([Al+:15][CH2:16][CH:17]([CH3:18])[CH3:19])[CH:20]([CH3:21])[CH3:22].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[F:1][C:2]([CH3:3])([F:4])[c:5]1[cH:6][c:7]([C:8]#[N:9])[cH:10][cH:11][cH:12]1.[H-:13].[OH2:27]>>[F:1][C:2]([CH3:3])([F:4])[c:5]1[cH:6][c:7]([CH:8]=[O:25])[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(F)(F)c1cccc(C#N)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
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CC(F)(F)c1cccc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |